2H-Pyrido[2,3-e][1,3]thiazine
Description
Properties
IUPAC Name |
2H-pyrido[2,3-e][1,3]thiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-7-6(9-3-1)4-8-5-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGLPIFIEVRDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=CC2=C(S1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663838 | |
| Record name | 2H-Pyrido[2,3-e][1,3]thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119504-49-3 | |
| Record name | 2H-Pyrido[2,3-e][1,3]thiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Promoted Cyclization of Aminopyridine Derivatives
A foundational approach involves the cyclization of 2-aminopyridine precursors with carbon disulfide and alkyl halides. This method leverages sodium hydroxide or potassium carbonate to deprotonate the amine, facilitating nucleophilic attack on carbon disulfide and subsequent ring closure. For instance, reaction of 2-aminopyridine with carbon disulfide in dimethylformamide (DMF) at 80°C for 12 hours yields the thiazine ring with 65–72% efficiency. The mechanism proceeds via thiolate intermediate formation, followed by alkylation and intramolecular cyclization (Figure 1A).
Optimization Insights :
β-Chlorovinyl Aldehyde-Based Cyclizations
β-Chlorovinyl aldehydes serve as versatile building blocks for constructing the pyrido-thiazine framework. A three-component reaction involving β-chlorovinyl aldehyde 1 , carbon disulfide, and primary amines generates 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones 2 , which undergo dehydration to form the target compound. For example, heating 1 (10 mmol) with carbon disulfide (12 mmol) and benzylamine (10 mmol) in dichloromethane (DCM) at reflux for 6 hours affords 2 in 76% yield, with subsequent acid-catalyzed dehydration yielding 2H-Pyrido[2,3-e]thiazine.
Critical Parameters :
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Stoichiometry : A 1:1.2:1 ratio of aldehyde, carbon disulfide, and amine minimizes by-products like dithiocarbamates.
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Acid Catalysis : Glacial acetic acid accelerates dehydration, while weaker acids (e.g., citric acid) prolong reaction times.
Multicomponent Reactions (MCRs) for Rapid Assembly
T3P-Mediated Three-Component Coupling
Propylphosphonic anhydride (T3P) enables efficient one-pot synthesis under mild conditions. A representative protocol combines aniline derivatives, thioureas, and β-ketoesters in acetonitrile at room temperature, achieving 82–89% yields. The reaction proceeds via imine formation, thiourea activation, and cyclocondensation (Figure 1B).
Advantages :
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Room Temperature Efficiency : Eliminates thermal degradation risks.
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Broad Substrate Scope : Electron-deficient anilines (e.g., 3-nitroaniline) enhance reaction rates due to increased electrophilicity.
Table 1. T3P-Mediated Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of intermediates |
| T3P Concentration | 1.2 equiv | Prevents over-activation |
| Reaction Time | 4–6 hours | Balances completion vs. side reactions |
Microwave-Assisted MCRs
Microwave irradiation significantly reduces reaction times for pyrido-thiazine synthesis. For example, irradiating a mixture of 2-aminothiophenol, ethyl cyanoacetate, and aldehydes at 150°C for 20 minutes achieves 78% yield, compared to 48 hours under conventional heating. This method enhances regioselectivity by minimizing thermal gradients.
Post-Functionalization and Derivatization
Electrophilic Aromatic Substitution
The thiazine ring undergoes electrophilic substitution at position 6, with bromination and nitration being common. Treatment with bromine in acetic acid at 0°C introduces bromine atoms with 85% selectivity, while nitric acid/sulfuric acid mixtures yield nitro derivatives (72% yield).
Mechanistic Consideration :
Transition Metal-Catalyzed Cross-Couplings
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility and yield. A representative setup involves pumping precursors through a heated reactor (120°C, 10 MPa) with a residence time of 8 minutes, achieving 94% conversion. Purification via inline crystallization ensures >99% purity.
Table 2. Continuous Flow vs. Batch Process Comparison
| Metric | Continuous Flow | Batch Process |
|---|---|---|
| Yield | 89–94% | 70–78% |
| Purity | >99% | 92–95% |
| Throughput | 12 kg/day | 2 kg/day |
Mechanistic Insights and Kinetic Studies
Cyclization Kinetics
Studies using in situ NMR reveal that the rate-determining step in thiazine formation is the intramolecular attack of the thiolate on the electrophilic carbon (k = 1.2 × 10⁻³ s⁻¹ at 80°C). Activation energy calculations (Eₐ = 45 kJ/mol) confirm the feasibility of low-temperature syntheses.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrido[2,3-e][1,3]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base and are conducted at moderate temperatures
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted thiazine compounds .
Scientific Research Applications
Structural Characteristics
2H-Pyrido[2,3-e][1,3]thiazine features a fused pyridine and thiazine ring structure, which contributes to its distinct chemical properties. The presence of nitrogen and sulfur within the ring system enhances its reactivity and biological interactions. The molecular formula is C₁₃H₉N₃S, with a molecular weight of approximately 280.30 g/mol.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain synthesized derivatives exhibited strong antibacterial activity against Trypanosoma brucei, the causative agent of African Sleeping Sickness .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In one study, specific derivatives were shown to modulate immunological responses and reduce inflammation markers in animal models .
Potential Drug Development
The unique interactions of this compound with biological targets make it a candidate for drug development. Its ability to inhibit enzymes involved in inflammatory processes suggests potential therapeutic applications in treating chronic inflammatory diseases .
Agricultural Applications
Pesticidal Properties
Recent studies have explored the use of this compound derivatives as pesticides. Compounds derived from this structure have shown promise in controlling agricultural pests due to their biological activity against insects .
Materials Science Applications
Polymer Chemistry
The synthesis of polymers incorporating this compound units has been investigated for developing materials with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength compared to traditional materials .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Nayak et al., 2022 | Synthesis of derivatives showed antibacterial activity against T. brucei. | Medicinal Chemistry |
| Malfara et al., 2021 | Inhibition of growth in kinetoplastid parasites. | Infectious Disease Treatment |
| Liporagi-Lopes et al., 2020 | Antifungal bioactivity demonstrated in laboratory settings. | Agriculture |
Mechanism of Action
The mechanism of action of 2H-Pyrido[2,3-e][1,3]thiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific biological activity being studied. For example, in anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Anti-HIV Activity
Anti-inflammatory Activity
- Thieno[2,3-d][1,3]thiazine derivatives demonstrate moderate anti-inflammatory effects (36–56% inhibition), comparable to indomethacin. The thiophene ring may stabilize radical intermediates .
Antiradical Activity
- Imidazo[2,1-b][1,3]thiazine derivatives exhibit scavenging activity against DPPH radicals (IC₅₀ = 5 mM), attributed to electron-rich imidazole nitrogens .
Physicochemical Properties
- Thiadiazine derivatives with sulfone groups exhibit higher density and predicted boiling points, suggesting enhanced thermal stability .
Biological Activity
2H-Pyrido[2,3-e][1,3]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyridine and thiazine ring structure, characterized by the molecular formula and a molecular weight of approximately 150.20 g/mol. The presence of nitrogen and sulfur atoms within its ring system contributes to its unique chemical properties and biological activities.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : It has been reported to possess antifungal activity against fungi like Candida albicans and Cryptococcus neoformans, making it a potential candidate for treating fungal infections .
- Anticancer Effects : Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell cycle regulation. For instance, compounds derived from the this compound scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation. For example, it has been noted that certain derivatives can inhibit glycosidase enzymes .
- Induction of Apoptosis : In cancer research, the mechanism often involves the activation of apoptotic pathways through mitochondrial dysfunction or modulation of pro-apoptotic proteins .
Anticancer Activity
A study conducted by Silverberg et al. (2021) reported that derivatives of this compound exhibited potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compounds were found to disrupt cytokinesis in treated cells, indicating a specific target within the cell cycle machinery .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound derivatives against multidrug-resistant bacterial strains. The results demonstrated significant inhibition rates comparable to conventional antibiotics .
Summary of Biological Activities
| Activity Type | Pathogens/Targets | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Effective in inhibiting bacterial growth |
| Antifungal | Candida albicans, C. neoformans | Significant antifungal activity |
| Anticancer | Various cancer cell lines | Induces apoptosis and disrupts cell cycle |
Q & A
Advanced Research Question
- LC-MS/MS : Detects thiazine rearrangement products (e.g., succinimidyl thioether → thiazine isomer) via unique fragmentation patterns (e.g., 406.11 Da fragment) .
- pH-Dependent Studies : NMR and kinetic assays reveal accelerated thiazine formation at pH 8.4 (70% conversion in 24 h) due to deprotonation of the N-terminal amino group .
- Thermogravimetric Analysis (TGA) : Identifies decomposition points (e.g., melting at 170°C with resolidification at 220°C) .
How can computational modeling guide the design of novel this compound derivatives with enhanced bioactivity?
Advanced Research Question
- Docking Studies : Predict binding modes to targets like HIV integrase or antioxidant enzymes (e.g., NADPH oxidase) .
- QSAR Models : Correlate descriptors (e.g., PSA, logP) with bioactivity. For example, PSA > 70 Ų improves solubility but reduces blood-brain barrier penetration .
- DFT Calculations : Analyze electronic effects of substituents (e.g., EWGs increase electrophilicity, enhancing radical scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
